Superior Cytotoxicity in CRLF2-Rearranged ALL Patient-Derived Xenograft (PDX) Cells Compared to JAK1/2 Inhibitor Baricitinib
In a patient-derived xenograft (PDX) model of CRLF2-rearranged acute lymphoblastic leukemia (SJBALL020589), SJ10542 (PROTAC 11) exhibited over 20-fold greater cytotoxic potency compared to the clinically approved JAK1/2 inhibitor baricitinib [1]. This demonstrates that the degradation-based mechanism achieves significantly enhanced anti-proliferative activity in a disease-relevant model where conventional JAK inhibition shows limited efficacy.
| Evidence Dimension | Cytotoxicity (IC50) in PDX SJBALL020589 cells |
|---|---|
| Target Compound Data | IC50 = 24 nM |
| Comparator Or Baseline | Baricitinib (JAK1/2 inhibitor): IC50 = 536 nM |
| Quantified Difference | 22.3-fold higher potency |
| Conditions | PDX SJBALL020589 harboring ATF7IP-JAK2 fusion; 72-hour treatment |
Why This Matters
This head-to-head comparison quantifies the superior potency of SJ10542 over a standard-of-care JAK inhibitor in a clinically relevant ALL model, supporting its selection for studies where inhibitor efficacy is insufficient.
- [1] Chang Y, Min J, Jarusiewicz JA, Actis M, Yu-Chen Bradford S, Mayasundari A, Yang L, Chepyala D, Jones L, Roberts K, et al. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs. ACS Med Chem Lett. 2022;13(3):475–482. View Source
